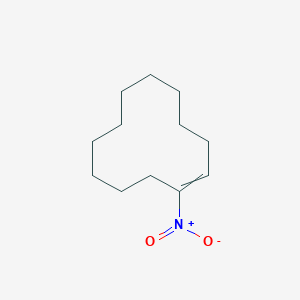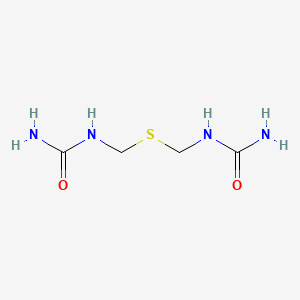
1,1'-(Sulfanediyldimethanediyl)diurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Sulfanediyldimethanediyl)diurea is an organic compound with the molecular formula C4H10N4O2S It is a derivative of urea, characterized by the presence of a sulfide group linking two urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Sulfanediyldimethanediyl)diurea can be synthesized through several methods. One common approach involves the reaction of thiourea with formaldehyde under controlled conditions. The reaction typically proceeds as follows:
Reactants: Thiourea and formaldehyde.
Conditions: Acidic or basic medium, controlled temperature.
Procedure: Thiourea is reacted with formaldehyde in an aqueous solution, leading to the formation of 1,1’-(Sulfanediyldimethanediyl)diurea.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Sulfanediyldimethanediyl)diurea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as crystallization or filtration to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Sulfanediyldimethanediyl)diurea undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone.
Reduction: The compound can be reduced to form simpler urea derivatives.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Simpler urea derivatives.
Substitution products: N-substituted ureas.
Scientific Research Applications
1,1’-(Sulfanediyldimethanediyl)diurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Sulfanediyldimethanediyl)diurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfide group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar structure but lacks the methylene linkage.
Urea: Simpler structure with no sulfide group.
Sulfoxides and sulfones: Oxidized derivatives of sulfides.
Uniqueness
1,1’-(Sulfanediyldimethanediyl)diurea is unique due to its dual urea moieties linked by a sulfide group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
43025-54-3 |
|---|---|
Molecular Formula |
C4H10N4O2S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
(carbamoylamino)methylsulfanylmethylurea |
InChI |
InChI=1S/C4H10N4O2S/c5-3(9)7-1-11-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |
InChI Key |
DIVWDXPVWFBQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)N)SCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
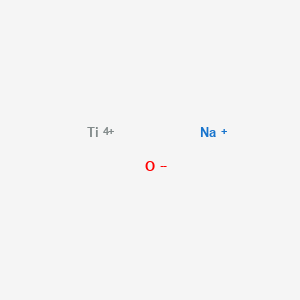
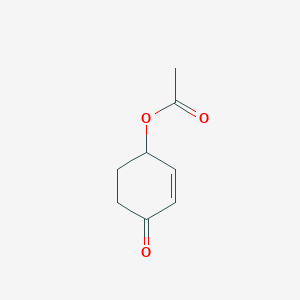

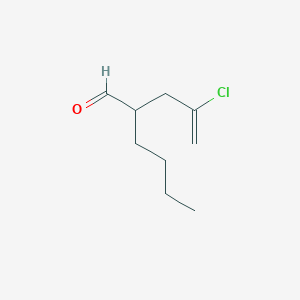
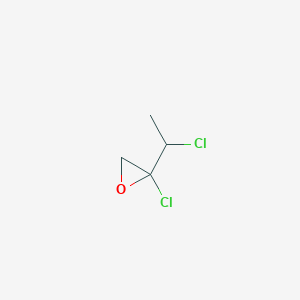
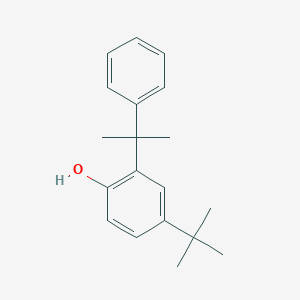
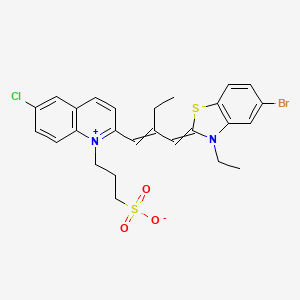
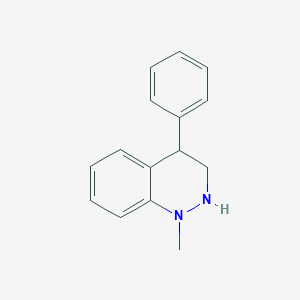
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
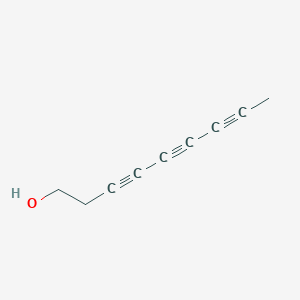
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)

